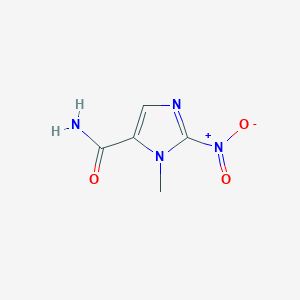
1-Methyl-2-nitro-1H-imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-nitro-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-imidazole-4-carboxamide can be achieved through several methods. One common approach involves the nitration of imidazole derivatives. For instance, the nitration of 3-methyl-imidazole can be carried out using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position . The carboxamide group can be introduced through subsequent reactions involving carboxylation and amidation steps.
Industrial Production Methods
Industrial production of 3-Methyl-2-nitro-imidazole-4-carboxamide typically involves large-scale nitration and amidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Methyl-2-nitro-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 3-Methyl-2-amino-imidazole-4-carboxamide.
Substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
科学的研究の応用
3-Methyl-2-nitro-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-2-nitro-imidazole-4-carboxamide involves its interaction with biological molecules. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy.
類似化合物との比較
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.
Ornidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
3-Methyl-2-nitro-imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
83896-47-3 |
|---|---|
分子式 |
C5H6N4O3 |
分子量 |
170.13 g/mol |
IUPAC名 |
3-methyl-2-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C5H6N4O3/c1-8-3(4(6)10)2-7-5(8)9(11)12/h2H,1H3,(H2,6,10) |
InChIキー |
ARPXEQHMHPQYRO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1[N+](=O)[O-])C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















